molecular formula C11H20O2 B14324803 Ethyl 2-ethyl-5-methylhex-4-enoate CAS No. 105985-94-2

Ethyl 2-ethyl-5-methylhex-4-enoate

Cat. No.: B14324803
CAS No.: 105985-94-2
M. Wt: 184.27 g/mol
InChI Key: NQXCXIWZQKPEAC-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methylhex-4-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound has a unique structure with a double bond, making it an unsaturated ester. Its molecular formula is C11H20O2, and it is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-5-methylhex-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-5-methylhex-4-enoate undergoes several types of chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Ethyl 2-ethyl-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-methylhex-4-enoate depends on the specific reaction it undergoes. In general, the ester group can be hydrolyzed to form the corresponding acid and alcohol. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-ethyl-5-methylhex-4-enoate can be compared with other similar compounds such as:

    Ethyl 5-methyl-4-hexenoate: Similar structure but lacks the ethyl group at the second position.

    Ethyl 2-methylhex-4-ynoate: Contains a triple bond instead of a double bond.

    Ethyl 2,4-dioxo-5-methylhexanoate: Contains additional carbonyl groups.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.

Properties

CAS No.

105985-94-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2-ethyl-5-methylhex-4-enoate

InChI

InChI=1S/C11H20O2/c1-5-10(8-7-9(3)4)11(12)13-6-2/h7,10H,5-6,8H2,1-4H3

InChI Key

NQXCXIWZQKPEAC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C(C)C)C(=O)OCC

Origin of Product

United States

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